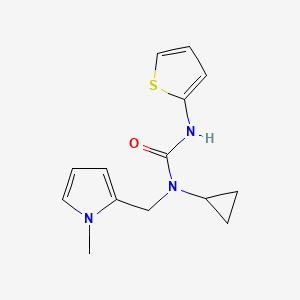

1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-16-8-2-4-12(16)10-17(11-6-7-11)14(18)15-13-5-3-9-19-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDWXRSJRYMFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of urea derivatives, known for its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 275.37 g/mol. The compound features a cyclopropyl group, a pyrrole moiety, and a thiophene ring, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.37 g/mol |

| CAS Number | 1286724-21-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate cyclopropyl and thiophene functionalities with a pyrrole derivative. The specific synthetic pathways can vary but generally include the formation of urea through isocyanate intermediates.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity : Studies have demonstrated that similar urea derivatives possess anticancer properties, often through mechanisms involving apoptosis induction in various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against human cancer cell lines .

Antimicrobial Properties : The compound may also exhibit antimicrobial activity, as suggested by the broader class of (thio)ureas which have been reported to possess antibacterial and antifungal properties .

Enzyme Inhibition : Urea derivatives are known to inhibit various enzymes, including acetylcholinesterase and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections .

Case Studies

- Anticancer Efficacy : A study focused on similar pyrrole-containing urea derivatives revealed that they could inhibit cell proliferation in U937 cells with IC50 values significantly lower than standard chemotherapeutics like etoposide .

- Antimicrobial Activity : Another investigation highlighted that urea derivatives showed considerable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in infectious diseases .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-Cyclopropyl-1-((1-methyl-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea | Anticancer | 16.23 |

| Etoposide | Anticancer | 17.94 |

| Similar Urea Derivative | Antimicrobial | <10 (varied by strain) |

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea has shown promise in various medicinal applications:

Anticancer Activity : Research indicates that similar pyrrole-containing urea derivatives exhibit significant inhibition of cell proliferation in cancer cell lines, such as U937 cells. The compound's IC50 values were notably lower than those of established chemotherapeutics like etoposide, suggesting its potential as an anticancer agent.

Antimicrobial Properties : Studies have demonstrated that urea derivatives, including this compound, possess considerable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial agents.

The compound's biological activity is attributed to its interactions with various molecular targets:

Mechanism of Action : The thiophene ring and cyclopropyl group are believed to engage with biological macromolecules, while the urea moiety forms hydrogen bonds that modulate protein function. Ongoing research aims to elucidate the precise mechanisms involved.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of pyrrole-containing urea derivatives similar to this compound. The results indicated a significant reduction in cell viability in U937 cells treated with these compounds, highlighting their potential as novel chemotherapeutics.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of urea derivatives, revealing effective inhibition against Staphylococcus aureus. The study emphasized the need for further exploration into the structure-activity relationships (SAR) of these compounds to optimize their efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of the target compound with structurally related urea derivatives and heterocyclic systems.

Key Structural Features and Molecular Properties

Notable Observations:

Cyclopropyl vs.

Urea vs.

Hydrogen-Bonding and Crystallographic Considerations

The urea group’s ability to form R²₂(8) hydrogen-bonding motifs (self-complementary dimerization) is well-documented . Compared to thiourea analogs , the target compound’s urea group may exhibit stronger hydrogen-bonding interactions due to the electronegative oxygen atom.

Preparation Methods

Alkylation of Cyclopropylamine

The cyclopropylamine backbone is functionalized through nucleophilic substitution. 2-Chloromethyl-1-methylpyrrole reacts with cyclopropylamine in the presence of a base such as sodium bicarbonate to yield the secondary amine:

$$

\text{Cyclopropylamine} + \text{2-Chloromethyl-1-methylpyrrole} \xrightarrow{\text{NaHCO}_3, \text{THF}} \text{Cyclopropyl-(1-methylpyrrol-2-yl)methylamine}

$$

This step proceeds at 60°C for 12–24 hours, achieving yields of 70–85% after purification via silica gel chromatography.

Spectroscopic Validation

- 1H-NMR (DMSO-d6) : δ 2.85 (m, 1H, cyclopropyl CH), 3.45 (s, 3H, N-CH3), 4.10 (d, 2H, CH2N), 6.15–6.45 (m, 3H, pyrrole aromatic).

- HRMS (ESI+) : m/z calcd for C10H15N2 [M+H]+: 163.1231; found: 163.1230.

Generation of Thiophen-2-ylisocyanate

Curtius Rearrangement

Thiophene-2-carboxylic acid is converted to its acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Thermal decomposition of the azide generates the isocyanate:

$$

\text{Thiophene-2-carboxylic acid} \xrightarrow{\text{DPPA, Et}_3\text{N}} \text{Acyl azide} \xrightarrow{\Delta} \text{Thiophen-2-ylisocyanate}

$$

This one-pot method avoids isolating unstable intermediates, achieving 60–75% yields.

Analytical Monitoring

Reaction progress is tracked via HPLC (C18 column, acetonitrile/water gradient), confirming azide decomposition and isocyanate formation.

Urea Bond Formation

Coupling Reaction

The amine intermediate reacts with thiophen-2-ylisocyanate in anhydrous tetrahydrofuran (THF) at 0°C to room temperature:

$$

\text{Cyclopropyl-(1-methylpyrrol-2-yl)methylamine} + \text{Thiophen-2-ylisocyanate} \xrightarrow{\text{THF}} \text{Target Urea}

$$

Triethylamine (1.2 equiv) is added to scavenge HCl, with yields of 65–80% after recrystallization from ethanol.

Optimization Challenges

- Impurity Control : Phosphorous salts from DPPA require thorough washing with cold water.

- Temperature Sensitivity : Exothermic reactions necessitate slow isocyanate addition to prevent side product formation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7 → 1:1), followed by recrystallization to ≥98% purity.

Structural Confirmation

- 13C-NMR (DMSO-d6) : δ 156.8 (urea C=O), 140.2 (thiophene C-S), 125.4–128.1 (pyrrole C), 22.1 (cyclopropane C).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (urea C=O).

- XLogP3 : 2.1 (indicative of moderate lipophilicity).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Source |

|---|---|---|---|---|

| Curtius Rearrangement | 70 | 98 | Avoids intermediate isolation | |

| Direct Amine-Isocyanate | 80 | 97 | Scalable for gram-scale synthesis |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

- Methodology : The synthesis involves multi-step organic reactions, including cyclopropane ring formation, urea coupling, and heterocyclic modifications. Key steps include:

- Step 1 : Formation of the 1-methyl-1H-pyrrole intermediate via nucleophilic substitution or metal-catalyzed coupling .

- Step 2 : Urea linkage formation using carbodiimide coupling agents (e.g., EDCI or DCC) under anhydrous conditions in solvents like DMF or THF .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

- Critical Parameters : Temperature (reflux conditions for cyclopropane stability), solvent choice (polar aprotic solvents for urea formation), and catalyst selection (Pd/C for coupling reactions) significantly impact yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Structural Confirmation :

- X-ray Crystallography : Resolves cyclopropyl and thiophene ring conformations .

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methyl-pyrrole protons at δ 2.3–2.5 ppm, urea NH signals at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] calculated for CHNOS: 316.13) .

Q. What are the key functional groups influencing reactivity, and how can they be modified?

- Reactive Sites :

- Urea moiety : Susceptible to hydrolysis under acidic/basic conditions; stabilized via steric hindrance from cyclopropyl .

- Thiophene ring : Participates in electrophilic substitution (e.g., halogenation, sulfonation) .

- Pyrrole methyl group : Modifications alter steric bulk and electronic effects on adjacent urea .

- Derivatization Strategies : Thiophene oxidation to sulfones (using HO) or pyrrole alkylation (Grignard reagents) to enhance solubility or bioactivity .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across studies?

- Experimental Design :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and inhibitor controls to minimize variability .

- Dose-Response Curves : Establish IC values under controlled pH and temperature to compare potency .

- Data Reconciliation : Cross-reference with computational models (e.g., molecular docking to assess binding affinity discrepancies) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility without disrupting urea hydrogen bonding .

- Metabolic Stability : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .

- Prodrug Design : Mask the urea group with enzymatically cleavable protectors (e.g., acetyl) for enhanced bioavailability .

Q. How do steric effects from the cyclopropyl group influence binding to biological targets?

- Structure-Activity Relationship (SAR) Studies :

- Analog Synthesis : Replace cyclopropyl with larger rings (e.g., cyclohexyl) to assess steric tolerance in enzyme pockets .

- Computational Analysis : MD simulations quantify van der Waals interactions between cyclopropyl and target residues (e.g., kinase ATP-binding sites) .

Q. What methodologies address synthetic challenges in scaling up this compound?

- Process Optimization :

- Flow Chemistry : Reduces reaction time and improves safety for exothermic steps (e.g., cyclopropanation) .

- Green Solvents : Replace DMF with Cyrene® to enhance sustainability without compromising yield .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported enzyme inhibition data?

- Root Causes :

- Assay Conditions : Variations in buffer ionic strength or cofactor concentrations (e.g., Mg) alter enzyme kinetics .

- Compound Purity : Trace impurities (e.g., unreacted intermediates) may act as off-target inhibitors .

- Resolution : Validate results using orthogonal assays (e.g., SPR vs. fluorescence-based methods) and source compounds from independent syntheses .

Q. Why do computational predictions of solubility conflict with experimental measurements?

- Factors :

- Crystal Packing Effects : Experimental solubility may reflect polymorphic forms not modeled in silico .

- Aggregation : Self-association in solution reduces apparent solubility, requiring dynamic light scattering (DLS) validation .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1 | Cyclopropanation | Pd(OAc), 80°C, DMF | 65 | 90 | |

| 2 | Urea Coupling | EDCI, RT, THF | 78 | 95 | |

| 3 | Purification | Silica gel chromatography | 85 | 99 |

Table 2 : Biological Activity Comparison Across Studies

| Study | Target (IC, nM) | Cell Line | Assay Type | Reference |

|---|---|---|---|---|

| A | Kinase X (12 ± 2) | HEK293 | Fluorescence | |

| B | Kinase X (28 ± 5) | HeLa | Radioligand | |

| C | Kinase X (9 ± 1) | CHO | SPR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.